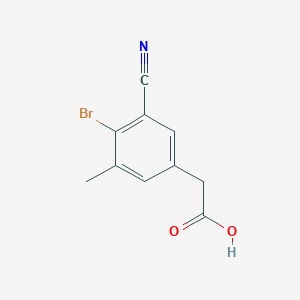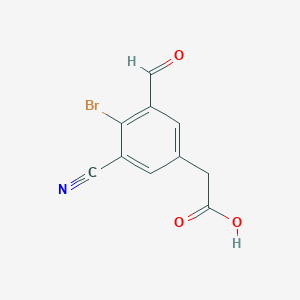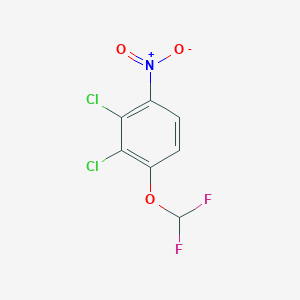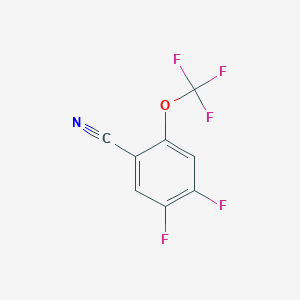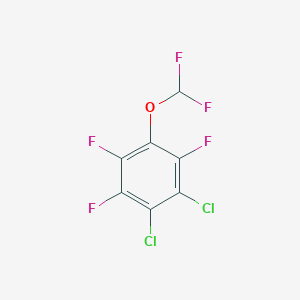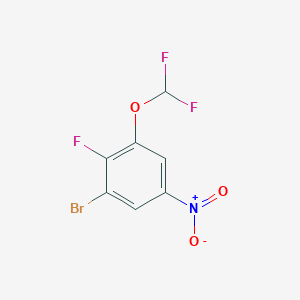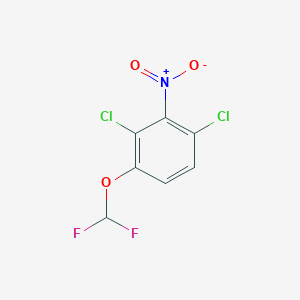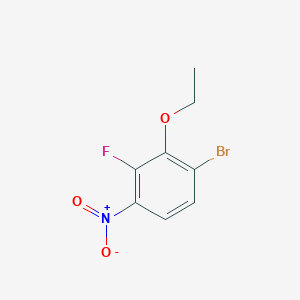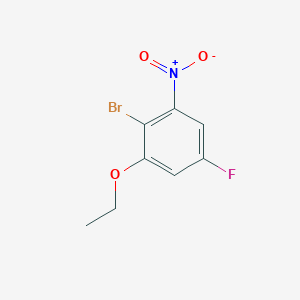
1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene
Overview
Description
1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene is an organic compound belonging to the class of substituted benzenes. This compound is characterized by the presence of bromine, ethoxy, fluoro, and nitro groups attached to a benzene ring. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Fluorination: Introduction of the fluorine atom.
Ethoxylation: Addition of the ethoxy group.
Each step requires specific reaction conditions and reagents. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid . Bromination involves the use of bromine or a bromine source in the presence of a catalyst . Fluorination can be achieved using fluorinating agents such as hydrogen fluoride or fluorine gas . Ethoxylation involves the reaction of the benzene derivative with ethyl alcohol in the presence of a catalyst .
Chemical Reactions Analysis
1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the existing substituents influence the reactivity and orientation of incoming groups.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, bromine, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Scientific Research Applications
1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene can be compared with other similar compounds such as:
2-Bromo-1-fluoro-4-nitrobenzene: This compound lacks the ethoxy group, which affects its reactivity and applications.
4-Bromo-2-fluoro-1-nitrobenzene: The position of the substituents differs, leading to variations in chemical behavior and biological activity.
4-Bromo-1-fluoro-2-nitrobenzene: Similar in structure but with different substitution patterns, influencing its use in synthesis and research.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-1-ethoxy-5-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-7-4-5(10)3-6(8(7)9)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZMPZLMQHLFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



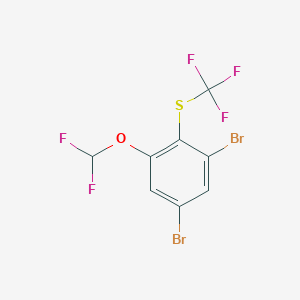
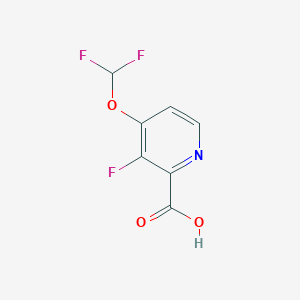
![4-Chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B1410387.png)
